2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate
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Overview
Description
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate is a chemical compound known for its applications as an ultraviolet (UV) absorber. It is commonly used in various industrial applications to protect materials from UV radiation. The compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with N-ethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations to protect sensitive compounds from degradation.
Biology: Employed in biological studies to understand the effects of UV radiation on biological systems.
Medicine: Investigated for potential therapeutic applications due to its ability to absorb UV radiation.
Mechanism of Action
The compound exerts its effects primarily by absorbing UV radiation and converting it into less harmful energy forms, such as heat. This prevents the degradation of materials and protects biological systems from UV-induced damage. The molecular targets and pathways involved include the absorption of UV photons by the aromatic rings and subsequent energy dissipation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(N-methylanilino)methylideneamino]benzoate
- Methyl 4-[(N-ethylanilino)methylideneamino]benzoate
- Propyl 4-[(N-ethylanilino)methylideneamino]benzoate
Uniqueness
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate is unique due to its specific ethyl and N-ethylanilino substituents, which provide it with distinct UV absorption properties. This makes it particularly effective in applications requiring high UV resistance .
Properties
Molecular Formula |
C18H19N2O2- |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate |
InChI |
InChI=1S/C18H20N2O2/c1-3-14-12-15(10-11-17(14)18(21)22)19-13-20(4-2)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
ZWLRZLKLRZZOBF-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=CC(=C1)N=CN(CC)C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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